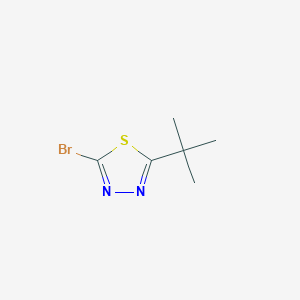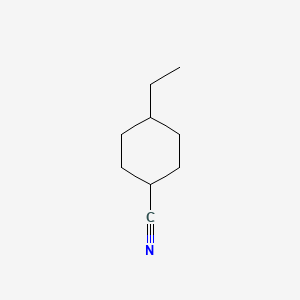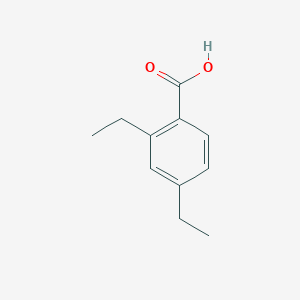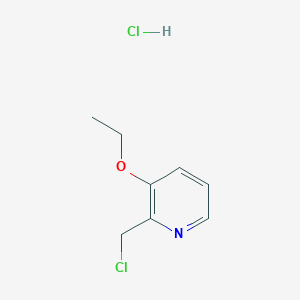
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, also known as 2-MOP or O-desmethyl-Tramadol, is a synthetic opioid analgesic drug with a unique chemical structure. It is an agonist at the μ-opioid receptor, the same receptor that is targeted by the endogenous opioid peptides such as endorphins and enkephalins. It is used in the treatment of moderate to severe pain, and has been found to have fewer side effects than other opioid analgesics.
Wissenschaftliche Forschungsanwendungen
Landwirtschaftliche biologische Aktivitäten
1,2,4-Oxadiazol-Derivate, einschließlich “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin”, zeigen ein breites Spektrum an landwirtschaftlichen biologischen Aktivitäten . Sie wurden bei der Entdeckung effizienter und risikoarmer chemischer Pestizide eingesetzt . Diese Verbindungen haben eine moderate Nematizidaktivität gegen Meloidogyne incognita und eine Antimykotikaaktivität gegen Rhizoctonia solani gezeigt .
Antibakterielle Wirkungen
Verbindungen von 1,2,4-Oxadiazol-Derivaten haben starke antibakterielle Wirkungen auf Xanthomonas oryzae pv. oryzae (Xoo) gezeigt, mit EC 50-Werten, die denen von Bismerthiazol (BMT) und Thiodiazol-Kupfer (TDC) überlegen sind . Sie zeigten auch eine hervorragende antibakterielle Wirkung gegen Xanthomonas oryzae pv. oryzicola (Xoc) .
Anti-Trypanosomen-Aktivität
1,2,4-Oxadiazol-Derivate wurden auf ihre potenzielle Anti-Trypanosomen-Aktivität untersucht . Die wahrscheinliche Wirkungsweise dieser synthetisierten Verbindungen gegen Trypanosoma cruzi Cystein-Protease Cruzain wurde mit Hilfe von Moleküldocking untersucht .
Krebstherapie-Bewertung
1,2,4-Oxadiazol-Derivate wurden synthetisiert und auf ihre krebshemmenden Eigenschaften bewertet . Der MTT-Test, der lebende Zellen quantifiziert, indem er die Aktivität von mitochondrialen Enzymen misst, wurde verwendet, um diese Verbindungen zu bewerten .
Arzneimittelforschung
1,2,4-Oxadiazol ist ein essentielles Motiv in der Arzneimittelforschung . Es ist in vielen experimentellen, untersuchungsrelevanten und vermarkteten Medikamenten enthalten . Der Oxadiazol-Kern kann bei der Gestaltung bioaktiver Verbindungen als Amid- oder Ester-ähnlicher Linker verwendet werden .
Synthese von bioaktiven Verbindungen
1,2,4-Oxadiazol-Derivate können aus verschiedenen Arten von organischen Verbindungen bei Umgebungstemperatur synthetisiert werden . Diese Methoden ermöglichen die Gewinnung von 1,2,4-Oxadiazolen mit thermosensitiven Funktionen .
Zukünftige Richtungen
The future directions for the research and development of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” could involve further exploration of its pharmacological properties and potential therapeutic applications . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole core are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that the 1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, often involved in hydrogen bonding with biological targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
The presence of the 1,2,4-oxadiazole core suggests potential for diverse biological activities .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Biochemische Analyse
Biochemical Properties
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspases, which are crucial in the process of apoptosis . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying biochemical pathways and reactions.
Cellular Effects
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase-3 . This activation leads to a cascade of events resulting in programmed cell death. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as caspases, leading to their activation or inhibition . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity at the molecular level makes it a powerful tool for studying biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for elucidating its overall effects on cellular function and metabolism.
Transport and Distribution
The transport and distribution of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine within cells and tissues are critical factors that determine its effectiveness. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s effectiveness in modulating biochemical pathways and cellular processes.
Eigenschaften
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMLRNNEACWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)











